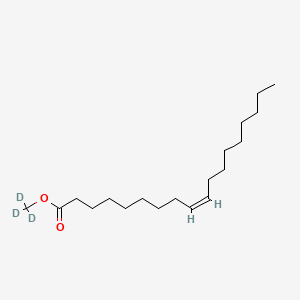
Methyloleate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a fatty acid ester with the molecular formula C19H33D3O2 and a molecular weight of 299.51 g/mol . This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable for various analytical and experimental applications.
Preparation Methods
Methyloleate-d3 can be synthesized through the esterification of oleic acid with methanol in the presence of a deuterium source. The general synthetic route involves the following steps:
Esterification Reaction: Oleic acid is reacted with methanol in the presence of a catalyst such as methanesulfonic acid or sulfuric acid.
Deuterium Incorporation: To introduce deuterium atoms, deuterium oxide (D2O) is used as the deuterium source.
Purification: The crude product is separated from the catalyst and purified through distillation to obtain refined this compound.
Chemical Reactions Analysis
Scientific Research Applications
Methyloleate-d3 has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling.
Biological Studies: This compound is employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Industrial Applications: It is used in the production of biodiesel as a model compound to study the pyrolysis and combustion behavior of biodiesel fuels.
Mechanism of Action
The mechanism of action of methyloleate-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes and undergo metabolic transformations. The deuterium labeling allows for precise tracking of its metabolic fate and interactions within the system .
Comparison with Similar Compounds
Methyloleate-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
Methyl Oleate: The non-deuterated form of this compound, commonly used in biodiesel production.
Methyl Palmitate: Another fatty acid ester used in biodiesel research, but with a different fatty acid chain length.
Methyl Linoleate: A polyunsaturated fatty acid ester used in similar applications but with multiple double bonds.
This compound’s stable isotopic labeling makes it particularly valuable for precise analytical and experimental studies, setting it apart from its non-deuterated counterparts.
Properties
Molecular Formula |
C19H36O2 |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
trideuteriomethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i2D3 |
InChI Key |
QYDYPVFESGNLHU-OEZTXSLXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
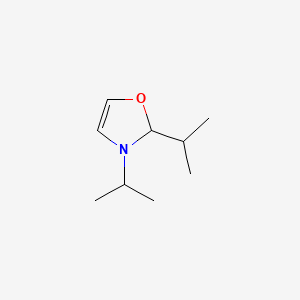

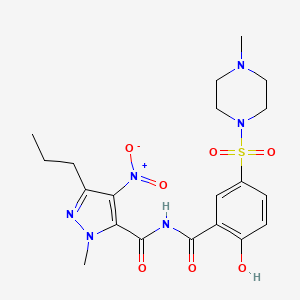
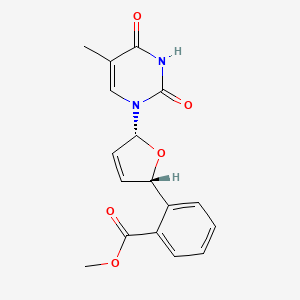
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
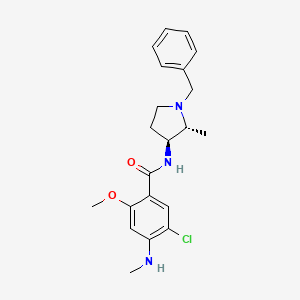
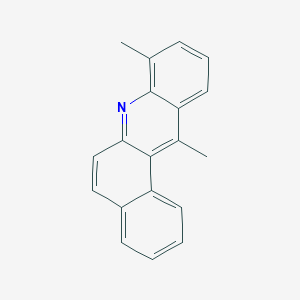
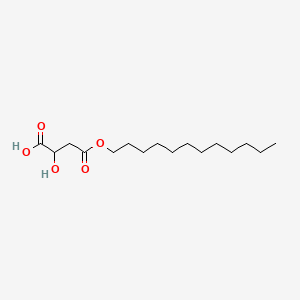
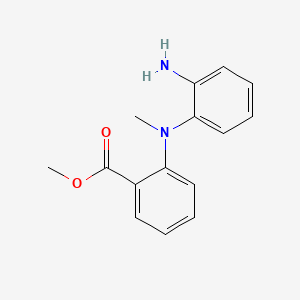
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
